molecular formula C20H21NO3S2 B6426521 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide CAS No. 2327704-53-8

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide

Cat. No.: B6426521
CAS No.: 2327704-53-8
M. Wt: 387.5 g/mol
InChI Key: HIUPZTYJABEETR-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a thiophene core substituted with a hydroxy(phenyl)methyl group and a sulfonamide-linked phenylethane chain. The thiophene ring may contribute to π-π stacking interactions in biological targets, while the hydroxy(phenyl)methyl group could influence solubility and metabolic stability. Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) has likely been employed to resolve its 3D structure, given the prevalence of these tools in small-molecule crystallography .

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-20(17-9-5-2-6-10-17)19-12-11-18(25-19)15-21-26(23,24)14-13-16-7-3-1-4-8-16/h1-12,20-22H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPZTYJABEETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the functionalization of thiophene, followed by the introduction of the hydroxy(phenyl)methyl group. The final step involves the sulfonation of the phenylethane moiety to form the sulfonamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other sulfonamide derivatives. Key comparisons include:

Compound Core Structure Key Substituents Potential Applications
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide (Target) Thiophene + sulfonamide Hydroxy(phenyl)methyl, phenylethane chain Enzyme inhibition, drug discovery
N-(2-methylpropyl)-N-({5-[4-(methylsulfonyl)phenyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide Thiophene + sulfonamide Methylsulfonyl, branched alkyl chain Anticancer, anti-inflammatory agents
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... (Patent compound) Oxazolidine + sulfonamide Trifluoromethyl, cyclohexenyl Antimicrobial, kinase inhibitors

Functional Differences

  • Hydroxy(phenyl)methyl vs.
  • Thiophene vs. Oxazolidine Cores : The thiophene ring in the target enables planar π-stacking, whereas oxazolidine-based analogues introduce conformational rigidity, favoring selectivity in enzyme binding.
  • Phenylethane Chain vs. Trifluoromethyl Groups : The phenylethane chain in the target may improve lipophilicity and membrane permeability relative to the polar trifluoromethyl groups in patent compounds .

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxy(phenyl)methyl group likely increases aqueous solubility compared to the methylsulfonyl analogue , though less than trifluoromethyl-containing compounds .
  • Bioavailability : Thiophene-based sulfonamides generally exhibit moderate oral bioavailability due to balanced lipophilicity, whereas oxazolidine derivatives may face absorption challenges due to bulkier substituents .
  • Enzyme Inhibition : Sulfonamides with thiophene cores show affinity for metalloenzymes (e.g., carbonic anhydrase), while trifluoromethyl-substituted analogues are more effective against kinases.

Notes

Structural Diversity: Minor substituent changes (e.g., hydroxy vs. methylsulfonyl) drastically alter pharmacological profiles, emphasizing the need for targeted synthesis .

Crystallographic Tools : SHELX remains indispensable for structural validation, despite newer software options .

Unmet Needs : Data on the target compound’s specific biological activity and ADMET properties are lacking, highlighting gaps for future research.

Biological Activity

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article synthesizes current research findings regarding its biological activity, including in vitro studies, molecular docking analyses, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 5 hydroxy phenyl methyl thiophen 2 yl}methyl)-2-phenylethane-1-sulfonamide}

This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-cancer applications.

1. Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on human carbonic anhydrase (CA) isoforms, specifically CA IX and CA XII. These enzymes are implicated in tumor growth and metastasis due to their role in regulating pH levels in the tumor microenvironment.

Research Findings:

  • In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines with high CA IX expression, such as HT-29 and MDA-MB-231 cells .
  • The compound was shown to reverse acidification in the tumor microenvironment, suggesting a potential role in enhancing the efficacy of other therapies by normalizing pH levels .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. In particular, it has been tested against various bacterial strains.

Table 1: Antimicrobial Activity of N-(5-[hydroxy(phenyl)methyl]thiophen-2-yl)methyl)-2-phenylethane-1-sulfonamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.25 μM

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with target enzymes. The studies indicated that:

  • The sulfonamide group facilitates strong interactions with the active sites of carbonic anhydrases.
  • Binding energies were calculated to assess the stability of the enzyme-ligand complexes, showing favorable interactions compared to standard inhibitors like acetazolamide .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed critical insights into how modifications to the chemical structure influence biological activity. Key findings include:

  • The presence of hydroxyl groups enhances inhibitory potency against CA IX.
  • Substituting different phenyl groups affects both cytotoxicity and selectivity towards cancerous cells.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Hydroxyl group at position 5Increased CA IX inhibition
Variation in phenyl substituentsAltered cytotoxicity profiles

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HT-29 Cells : The compound demonstrated a dose-dependent reduction in cell viability, particularly under hypoxic conditions where CA IX is typically upregulated.
  • Migration Inhibition : In another study, it was noted that high concentrations of the compound inhibited migration in MDA-MB-231 cells, indicating potential anti-metastatic properties .

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